molecular formula C19H26N4O2S B2992931 N-[1-(2,5-dimethylbenzenesulfonyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine CAS No. 2380100-29-6

N-[1-(2,5-dimethylbenzenesulfonyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine

Cat. No.: B2992931
CAS No.: 2380100-29-6
M. Wt: 374.5
InChI Key: VHIOFRJPYQXXCT-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethylbenzenesulfonyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-dimethylbenzenesulfonyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, which is then functionalized with a benzenesulfonyl group. The final step involves the coupling of the piperidine derivative with a pyrimidine derivative under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-dimethylbenzenesulfonyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines .

Scientific Research Applications

N-[1-(2,5-dimethylbenzenesulfonyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(2,5-dimethylbenzenesulfonyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,5-dimethylbenzenesulfonyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring, a pyrimidine ring, and a benzenesulfonyl group makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[1-(2,5-dimethylphenyl)sulfonylpiperidin-4-yl]-N,6-dimethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-14-5-6-15(2)18(11-14)26(24,25)23-9-7-17(8-10-23)22(4)19-12-16(3)20-13-21-19/h5-6,11-13,17H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIOFRJPYQXXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)N(C)C3=NC=NC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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